REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[S:11])=[CH:5][CH:4]=1)#[N:2].[CH3:12][NH:13][NH2:14]>C(O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[S:11])[N:13]([CH3:12])[NH2:14])=[CH:7][CH:8]=1)#[N:2]
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)N=C=S
|
Name
|
methylhydrazine
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(N(N)C)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |